molecular formula C10H8Cl2O B8182071 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B8182071
M. Wt: 215.07 g/mol
InChI Key: YWWWIDVHZUZYEY-UHFFFAOYSA-N
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Description

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is a chemical compound with the molecular formula C10H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a ketone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of 1,3,4-trihydronaphthalen-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 6th positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloronaphthalene
  • 1,4-Dichloronaphthalene
  • 2,3-Dichloronaphthalene

Comparison

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific positions of the chlorine atoms and the presence of a ketone group. This structural arrangement imparts distinct chemical properties and reactivity compared to other dichloronaphthalene derivatives. For example, the ketone group in this compound allows for additional reactions such as reduction and nucleophilic addition, which are not possible in compounds like 1,2-Dichloronaphthalene or 1,4-Dichloronaphthalene.

Properties

IUPAC Name

5,6-dichloro-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1,4H,2-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWIDVHZUZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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